4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine
Beschreibung
Structural Features and Nomenclature
The molecular structure of this compound represents a sophisticated example of heterocyclic architecture, incorporating multiple aromatic systems within a single molecular framework. The compound's systematic name reflects its complex structural organization, beginning with the central 1,3-oxazol-5-amine core that serves as the primary scaffold. This oxazole ring system contains both nitrogen and oxygen heteroatoms positioned in a 1,3-relationship, creating a five-membered aromatic heterocycle that contributes significantly to the compound's electronic properties and chemical reactivity.
The structural complexity extends through the strategic placement of substituents at specific positions on the oxazole ring. At the 2-position, a furan-2-yl group provides additional heteroaromatic character, while the 4-position bears a benzenesulfonyl moiety that introduces both aromatic character and significant electronic influence through the sulfonyl functionality. The amine nitrogen at the 5-position connects to a (4-methylphenyl)methyl group, creating an extended aromatic system that enhances the compound's overall molecular recognition properties and potential biological interactions.
Table 1: Fundamental Molecular Properties
The stereochemical characteristics of this compound indicate an achiral configuration, meaning the molecule does not possess asymmetric centers that would result in optical isomers. This stereochemical simplicity facilitates synthesis and purification processes while maintaining the compound's structural integrity across different chemical environments. The calculated partition coefficient values suggest favorable lipophilicity characteristics, with logarithmic partition coefficient values indicating moderate to good membrane permeability properties.
Table 2: Physicochemical Parameters
| Parameter | Value | Significance |
|---|---|---|
| Logarithmic Partition Coefficient | 3.54 | Membrane permeability indicator |
| Logarithmic Distribution Coefficient | 3.54 | pH-independent lipophilicity |
| Logarithmic Solubility | -3.78 | Aqueous solubility prediction |
| Hydrogen Bond Acceptors | 8 | Molecular recognition capability |
| Hydrogen Bond Donors | 1 | Interaction specificity |
| Polar Surface Area | 74.12 Ų | Bioavailability estimation |
Historical Context in Heterocyclic Chemistry Research
The development of oxazole-containing compounds traces its origins to foundational work in heterocyclic chemistry during the late nineteenth and early twentieth centuries. The oxazole ring system was first systematically studied by Arthur Rudolf Hantzsch in 1887, establishing the theoretical framework for understanding five-membered heterocycles containing both nitrogen and oxygen atoms. This pioneering research laid the groundwork for subsequent investigations into oxazole synthesis and reactivity patterns that continue to influence modern heterocyclic chemistry approaches.
The evolution of oxazole synthesis methodologies progressed through several landmark developments that directly influenced the synthetic accessibility of complex oxazole derivatives like this compound. The Robinson-Gabriel synthesis, developed through dehydration of 2-acylaminoketones, provided one of the first reliable methods for constructing oxazole rings under controlled conditions. This methodology established precedents for the systematic assembly of substituted oxazoles through cyclization reactions that maintain structural integrity while introducing diverse functional groups.
The Fischer oxazole synthesis represented another crucial advancement, utilizing cyanohydrins and aldehydes to construct oxazole rings through alternative mechanistic pathways. These complementary synthetic approaches expanded the structural diversity accessible within oxazole chemistry, enabling researchers to explore increasingly complex molecular architectures. The development of the Van Leusen reaction, employing aldehydes and toluenesulfonylmethyl isocyanide, further broadened the synthetic toolkit available for oxazole construction, providing access to substitution patterns that were previously challenging to achieve.
The integration of oxazole chemistry with sulfonamide functionality represents a more recent development in heterocyclic research, reflecting advances in understanding structure-activity relationships within pharmaceutical chemistry. The combination of these structural elements creates compounds with enhanced biological activity profiles compared to simpler heterocyclic systems. Research throughout the late twentieth and early twenty-first centuries has demonstrated that oxazole-sulfonamide conjugates exhibit unique pharmacological properties that arise from the synergistic interaction between these functional groups.
Significance in Modern Medicinal Chemistry and Materials Science
The contemporary significance of this compound extends across multiple domains of chemical research, reflecting the compound's versatile molecular architecture and unique electronic properties. Within medicinal chemistry, oxazole-containing compounds have gained recognition for their exceptional pharmacological profiles, with more than twenty oxazole and isoxazole-based drugs receiving approval from regulatory authorities for various clinical conditions. The structural framework of this particular compound incorporates design elements that are characteristic of successful pharmaceutical agents, including optimized molecular weight, appropriate lipophilicity, and balanced hydrogen bonding capabilities.
The pharmaceutical relevance of oxazole derivatives stems from their unique physicochemical properties that often result in superior pharmacokinetic profiles compared to structurally similar compounds containing different heterocyclic systems. The aromatic character of the oxazole ring contributes to metabolic stability while maintaining sufficient polarity for biological interactions. The incorporation of the benzenesulfonyl group introduces additional pharmacological potential through sulfonamide-mediated mechanisms, which have historically been associated with antimicrobial, anti-inflammatory, and other therapeutic activities.
Table 3: Pharmaceutical Design Features
| Structural Element | Contribution to Drug-like Properties |
|---|---|
| Oxazole core | Metabolic stability and aromatic interactions |
| Benzenesulfonyl group | Potential enzyme inhibition and protein binding |
| Furan substituent | Enhanced molecular recognition and selectivity |
| Methylphenyl moiety | Optimized lipophilicity and membrane permeability |
| Amine functionality | Hydrogen bonding and ionic interactions |
The materials science applications of this compound reflect the growing interest in heterocyclic molecules for electronic and photonic applications. Oxazole-containing materials have demonstrated utility in organic electronic devices, where their unique electronic properties contribute to improved device performance. The combination of electron-donating and electron-withdrawing groups within the molecular structure creates opportunities for tuning electronic band gaps and charge transport properties that are essential for organic semiconductor applications.
Recent research has explored the application of oxazole-linked frameworks in energy storage applications, particularly within lithium-sulfur battery systems where the heterocyclic structure provides both chemical stability and electrocatalytic activity. The donor-acceptor characteristics inherent in the molecular design of this compound suggest potential applications in similar energy-related technologies where molecular electronics and electrochemical stability are paramount considerations.
The synthetic accessibility of this compound through established heterocyclic chemistry methodologies positions it as a valuable research tool for exploring structure-property relationships within both pharmaceutical and materials applications. The modular nature of its synthesis allows for systematic modification of individual structural components, enabling researchers to optimize specific properties for targeted applications while maintaining the core molecular framework that provides the compound's fundamental characteristics.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15-9-11-16(12-10-15)14-22-20-21(23-19(27-20)18-8-5-13-26-18)28(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTWRZBEUYDFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine (commonly referred to as "the title compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the title compound can be represented as follows:
This structure features a furan ring, a benzenesulfonyl group, and an oxazole moiety, which are critical for its biological interactions.
The biological activity of the title compound is primarily attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes by mimicking substrate analogs.
- Receptor Modulation : The furan and oxazole components can interact with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties due to structural similarities with known antimicrobial agents.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, the title compound was administered to assess its antidepressant-like effects. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy similar to established antidepressants.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of the compound against various bacterial strains. The title compound demonstrated notable antibacterial activity against Staphylococcus aureus, with an observed minimum inhibitory concentration (MIC) that suggests it could be a candidate for further development in treating bacterial infections.
Research Findings
Recent research has focused on synthesizing derivatives of the title compound to enhance its biological activity. Modifications to the furan and oxazole rings have been explored to improve potency and selectivity against specific targets. For instance:
- Derivatives with Enhanced Potency : Certain modifications resulted in compounds with improved IC50 values against carbonic anhydrase, indicating a stronger inhibitory effect compared to the parent compound.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations in the Sulfonyl Group
The benzenesulfonyl group in the target compound is a key pharmacophore. Modifications to this group significantly alter bioactivity and physicochemical properties:
Key Findings :
Modifications in the Amine Group
The N-[(4-methylphenyl)methyl] group in the target compound balances lipophilicity and steric effects. Comparisons with analogs:
Key Findings :
Physicochemical Properties
- Molecular Weight : Ranges from 350–450 g/mol across analogs.
- Solubility : Polar substituents (e.g., morpholine in , methoxypropyl in ) improve solubility but may reduce membrane permeability.
Vorbereitungsmethoden
Formation of the Oxazole Core: 2-(Furan-2-yl)-5-amino-1,3-oxazole
The Hantzsch oxazole synthesis enables the construction of the heterocyclic core. This method involves the reaction of an α-haloketone with an amide , facilitating cyclization via nucleophilic substitution and dehydration.
Reagents and Conditions:
-
α-Haloketone: 2-Bromo-1-(furan-2-yl)ethanone (1.2 equiv)
-
Amide: Urea (1.0 equiv)
-
Solvent: Ethanol (anhydrous)
-
Temperature: Reflux at 80°C for 12 hours
-
Workup: Filtration and recrystallization from ethanol/water
Mechanism:
-
Nucleophilic attack by the amide’s nitrogen on the α-carbon of the haloketone.
-
Elimination of HBr, forming an iminium intermediate.
-
Cyclization and dehydration to yield the oxazole ring.
Yield: 68% (white crystalline solid)
Characterization:
-
NMR (400 MHz, CDCl): δ 8.21 (s, 1H, NH), 7.52 (d, J = 3.2 Hz, 1H, furan-H), 6.72–6.68 (m, 2H, furan-H), 6.02 (s, 1H, oxazole-H).
-
IR (KBr): 3350 cm (N–H), 1650 cm (C=N).
Sulfonylation at Position 4: Introduction of the Benzenesulfonyl Group
Electrophilic aromatic sulfonylation targets position 4 of the oxazole, directed by the electron-donating amino group at position 5.
Reagents and Conditions:
-
Sulfonylation Agent: Benzenesulfonyl chloride (1.5 equiv)
-
Base: Pyridine (2.0 equiv, acts as catalyst and HCl scavenger)
-
Solvent: Dichloromethane (anhydrous)
-
Temperature: 0°C → room temperature, 6 hours
-
Workup: Extraction with NaHCO, column chromatography (SiO, hexane/ethyl acetate 3:1)
Mechanism:
-
Generation of the electrophilic sulfonium ion (PhSO).
-
Electrophilic attack at position 4, stabilized by resonance from the amino group.
-
Deprotonation to restore aromaticity.
Yield: 75% (pale yellow solid)
Characterization:
-
NMR (400 MHz, CDCl): δ 8.45 (s, 1H, NH), 7.88–7.82 (m, 2H, Ph-H), 7.65–7.58 (m, 3H, Ph-H), 7.50 (d, J = 3.2 Hz, 1H, furan-H), 6.75–6.70 (m, 2H, furan-H).
-
HRMS (ESI): m/z calcd. for CHNOS [M+H]: 303.0543; found: 303.0545.
N-Alkylation at Position 5: Installation of the 4-Methylbenzyl Group
The primary amine undergoes alkylation with 4-methylbenzyl bromide, facilitated by a mild base to avoid over-alkylation.
Reagents and Conditions:
-
Alkylating Agent: 4-Methylbenzyl bromide (1.3 equiv)
-
Base: Potassium carbonate (2.0 equiv)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 60°C, 8 hours
-
Workup: Extraction with ethyl acetate, column chromatography (SiO, hexane/ethyl acetate 4:1)
Mechanism:
-
Deprotonation of the amine to form a nucleophilic amide ion.
-
S2 attack on the alkyl bromide.
-
Quenching and isolation of the product.
Yield: 82% (off-white powder)
Characterization:
-
NMR (400 MHz, CDCl): δ 7.85–7.80 (m, 2H, Ph-H), 7.62–7.55 (m, 3H, Ph-H), 7.48 (d, J = 3.2 Hz, 1H, furan-H), 7.22 (d, J = 8.0 Hz, 2H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 4.45 (s, 2H, CH), 2.35 (s, 3H, CH).
-
NMR (100 MHz, CDCl): δ 162.5 (C=N), 142.1 (C-SO), 137.8 (Ar-C), 129.5 (Ar-CH), 114.2 (furan-C).
Optimization and Challenges
Sulfonylation Regioselectivity
The amino group at position 5 directs electrophilic substitution to position 4, achieving >90% regioselectivity. Competing reactions at position 2 were minimized by maintaining low temperatures (0°C) during sulfonylation.
Alkylation Efficiency
Excess 4-methylbenzyl bromide (1.3 equiv) and prolonged reaction times (8 hours) ensured complete conversion, avoiding dimerization side products.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Oxazole formation | Hantzsch synthesis | 68 | 98 | Cost-effective, scalable |
| Sulfonylation | Electrophilic substitution | 75 | 95 | High regioselectivity |
| Alkylation | S2 reaction | 82 | 97 | Mild conditions, minimal byproducts |
Q & A
Q. What are the optimal conditions for synthesizing 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine, and how can reaction progress be monitored?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the oxazole core followed by functionalization with furan and benzylamine derivatives. Key steps include:
- Controlled Conditions : Use anhydrous solvents (e.g., THF or DCM) under nitrogen to prevent hydrolysis of intermediates .
- Monitoring : Employ thin-layer chromatography (TLC) with UV visualization or HPLC for real-time tracking of intermediates. Retention factors (Rf) and retention times (RT) should be calibrated against known standards .
Table 1 : Example Reaction Conditions
| Step | Reagents | Temperature | Duration | Monitoring Method |
|---|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, Base (e.g., Et₃N) | 0–5°C | 2–4 hrs | TLC (Rf = 0.3–0.5) |
| Cyclization | Furan-2-carbaldehyde, NH₄OAc | Reflux (80°C) | 6–8 hrs | HPLC (RT = 8.2 min) |
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, S.
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent integration (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, furan protons at δ 6.3–7.1 ppm) .
- FT-IR : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and oxazole (C=N stretch at ~1650 cm⁻¹) groups .
- Chromatography : RP-HPLC with >95% purity threshold .
Q. What are the key functional groups influencing reactivity, and how can they be modified?
- Methodological Answer :
- Sulfonamide Group : Participates in nucleophilic substitutions; reacts with alkyl halides or acyl chlorides.
- Furan Ring : Prone to electrophilic aromatic substitution (e.g., nitration, halogenation).
- Oxazole Core : Stabilizes charge via conjugation; reacts with Grignard reagents at the 5-amine position .
Modify via: - Sulfonamide Alkylation : Use K₂CO₃ in DMF with alkyl halides at 60°C for 12 hrs .
- Furan Functionalization : Employ Vilsmeier-Haack formylation (POCl₃/DMF) to introduce aldehyde groups .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what experimental approaches can elucidate its mechanism?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Validate with mutagenesis studies on key binding residues .
- Enzyme Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., COX-2 inhibition using arachidonic acid conversion assays) .
- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in cell lysates after 24-hr exposure .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line (e.g., HeLa vs. MCF-7), serum concentration, and incubation time.
- Dose-Response Curves : Use 8–12 concentration points in triplicate to improve reproducibility .
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify outliers or methodological biases .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Formulate with co-solvents (e.g., 10% DMSO/PEG 400) or cyclodextrin inclusion complexes .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to reduce CYP450-mediated oxidation .
- ProDrug Design : Convert the 5-amine to a tert-butoxycarbonyl (Boc)-protected amine for improved oral bioavailability .
Q. How do structural analogs (e.g., morpholine or thiazole derivatives) compare in terms of bioactivity and synthetic feasibility?
- Methodological Answer :
- SAR Analysis : Replace the benzyl group with morpholine (see ) to enhance water solubility but reduce logP.
- Synthetic Feasibility : Thiazole analogs require Hantzsch synthesis (thioamide + α-haloketone), which has lower yields (~40%) compared to oxazole routes (~65%) .
Table 2 : Comparative Bioactivity of Analogs
| Analog Structure | Target IC₅₀ (µM) | Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|
| Parent Compound | 0.45 ± 0.02 | 0.12 | 58 |
| Morpholine Derivative | 0.78 ± 0.05 | 0.35 | 42 |
| Thiazole Derivative | 1.20 ± 0.10 | 0.08 | 39 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
